molecular formula C12H15N3O B13927049 4-Methoxy-2-(1-piperazinyl)benzonitrile

4-Methoxy-2-(1-piperazinyl)benzonitrile

Cat. No.: B13927049
M. Wt: 217.27 g/mol
InChI Key: KKZHLUDFJWOHFS-UHFFFAOYSA-N
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Description

4-Methoxy-2-(1-piperazinyl)benzonitrile is an organic compound with the molecular formula C12H15N3O It is a derivative of benzonitrile, featuring a methoxy group at the fourth position and a piperazine ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Methoxy-2-(1-piperazinyl)benzonitrile involves the reaction of 4-methoxybenzonitrile with piperazine. The reaction typically occurs in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The process can be summarized as follows:

  • Dissolve 4-methoxybenzonitrile in ethanol.
  • Add piperazine to the solution.
  • Heat the mixture to reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(1-piperazinyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-2-(1-piperazinyl)benzonitrile.

    Reduction: The nitrile group can be reduced to form an amine, yielding 4-methoxy-2-(1-piperazinyl)benzylamine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 4-Hydroxy-2-(1-piperazinyl)benzonitrile.

    Reduction: 4-Methoxy-2-(1-piperazinyl)benzylamine.

    Substitution: Various substituted derivatives, depending on the reagents used.

Scientific Research Applications

4-Methoxy-2-(1-piperazinyl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies investigating the binding affinity and activity of piperazine derivatives on various biological targets, such as receptors and enzymes.

    Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(1-piperazinyl)benzonitrile is primarily related to its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with various binding sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effect. For example, piperazine derivatives are known to interact with serotonin and dopamine receptors, influencing neurotransmitter activity and potentially alleviating symptoms of psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzonitrile: Lacks the piperazine ring, making it less versatile in terms of biological activity.

    2-(1-Piperazinyl)benzonitrile: Lacks the methoxy group, which may affect its binding affinity and selectivity for certain targets.

    4-Hydroxy-2-(1-piperazinyl)benzonitrile:

Uniqueness

4-Methoxy-2-(1-piperazinyl)benzonitrile is unique due to the presence of both the methoxy group and the piperazine ring. This combination enhances its versatility and potential for interaction with various biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-methoxy-2-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C12H15N3O/c1-16-11-3-2-10(9-13)12(8-11)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3

InChI Key

KKZHLUDFJWOHFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C#N)N2CCNCC2

Origin of Product

United States

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